molecular formula C10H20CuN2O4S2 B1220204 Bis(L-methioninato-N,O)copper CAS No. 13985-65-4

Bis(L-methioninato-N,O)copper

Cat. No.: B1220204
CAS No.: 13985-65-4
M. Wt: 360 g/mol
InChI Key: LSJMKNDGMJJRCI-SCGRZTRASA-L
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Description

Bis(L-methioninato-N,O)copper is a copper(II) complex coordinated with two L-methionine ligands via their nitrogen (amino) and oxygen (carboxylate) donor atoms. Its CAS registry number is 13985-65-4 . The compound is structurally characterized by a square-planar or distorted octahedral geometry, typical of copper(II) complexes with bidentate amino acid ligands. Applications include catalysis, agricultural supplements (as a copper nutrient), and biomedical research due to its metal-chelating properties .

Properties

CAS No.

13985-65-4

Molecular Formula

C10H20CuN2O4S2

Molecular Weight

360 g/mol

IUPAC Name

copper;(2S)-2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/2C5H11NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

LSJMKNDGMJJRCI-SCGRZTRASA-L

SMILES

CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Cu+2]

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])N.CSCC[C@@H](C(=O)[O-])N.[Cu+2]

Canonical SMILES

CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Cu+2]

Other CAS No.

13985-65-4

Synonyms

copper methionate
copper-methionine complex
lambcoppa

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Copper-Amino Acid Complexes

Copper-amino acid complexes are widely studied for their structural diversity, stability, and functional applications. Below is a comparative analysis of Bis(L-methioninato-N,O)copper with analogous compounds:

Structural and Stereochemical Differences

  • Bis(DL-Methioninato-N,O)Copper (CAS 15170-74-8) :

    • This complex uses racemic DL-methionine instead of the enantiomerically pure L-form. The stereochemical variation affects crystallinity and solubility. DL-complexes often exhibit lower biological specificity due to mixed stereoisomers .
    • Molecular Formula : C₁₀H₂₀CuN₂O₄S₂ (same as L-form) but with differing optical activity .
  • Copper-Glycinate Complexes: Simpler amino acid ligands (glycine lacks the thioether group of methionine). This reduces redox activity and sulfur-mediated metal binding, limiting applications in antioxidant studies .

Preparation Methods

Procedure

  • Molar Ratios : Methionine to copper salt ratios typically range from 2:1 to 4:1.

  • Temperature : Reactions are conducted between 40–100°C.

  • Reaction Time : 1–8 hours under reflux.

  • Post-Treatment : Hot suction filtration to remove unreacted methionine, followed by drying.

Example from Patent CN102491927A

ComponentQuantity (g)Molar RatioTemperature (°C)Time (h)Yield (%)
Methionine4.4760.03 mol85164
Zinc Acetate2.1950.01 mol
Copper Chloride1.7050.01 mol654~60

Key Findings :

  • Stoichiometry : A 2:1 molar ratio of methionine to copper ensures complete chelation.

  • Solubility : Copper sulfate and nitrate salts yield higher solubility in aqueous media compared to acetate.

  • Purity : Hot filtration removes excess methionine, achieving >95% purity.

Aqueous Phase Synthesis with pH Control

This method avoids external alkali, relying on saponification solutions to adjust pH.

Procedure

  • Components : Methionine solution (60–80°C), copper salt solution, and saponification solution (e.g., sodium methionine + carbonate).

  • pH Adjustment : Maintained at 4.0–6.0 using saponification solutions.

  • Heating : 60–110°C for 0.5–1 hour.

  • Cooling : To 20–40°C, followed by suction filtration.

Example from Patent CN111978221A

ParameterValue
Methionine Conc.4.0–9.0% (w/v)
Saponification AgentSodium Methionine + Carbonate
Reaction Time0.5–1 hour
Cooling RateAmbient to 20–40°C

Key Findings :

  • Energy Efficiency : Lower cooling requirements reduce energy costs.

  • Catalyst-Free : No additional catalysts are needed, simplifying the process.

  • Yield : ~50–60% due to controlled precipitation.

Ion Exchange Chromatography for Purity Enhancement

This method separates free and bound copper, ensuring high-purity complexes.

Procedure

  • Chromatography : Use anion-exchange columns to isolate the complex from unreacted methionine.

  • Detection : Atomic absorption spectrophotometry (AAS) quantifies free vs. bound copper.

Results from Source 11

ComplexFree Cu (mg/kg)Bound Cu (mg/kg)
Cu-Methionine4.5296.885
Mn-Methionine0.05657.778

Key Findings :

  • Efficiency : >95% copper is chelated, indicating optimal stoichiometry.

  • Selectivity : Methionine outperforms tryptophan in copper binding.

Thermal Decomposition with Surfactants

This method employs surfactants to stabilize nanoparticles or complexes during synthesis.

Procedure

  • Precursor : Bis(acetylacetonato)copper(II) or copper acetate.

  • Surfactant : Triton X-100, Dodecylamine, or Tween 80.

  • Reduction : Triphenylphosphine or L-ascorbic acid.

  • Heating : Thermal decomposition at elevated temperatures.

Example from Source 16

SurfactantYield (%)Particle Size (nm)
Triton X-1008520–50
Dodecylamine7030–60

Key Findings :

  • Stabilization : Surfactants prevent aggregation, enabling smaller particle sizes.

  • Oxidation Resistance : L-ascorbic acid derivatives coat particles, improving stability.

Green Synthesis with Plant Extracts

Eco-friendly methods using plant extracts as reducing agents are emerging.

Procedure

  • Extract : Plant-derived reducing agents (e.g., polyphenols, flavonoids).

  • Precursor : Copper nitrate or sulfate.

  • Reduction : Room temperature, pH 7–9.

Key Findings :

  • Sustainability : Eliminates hazardous chemicals, aligning with green chemistry principles.

  • Scalability : High yields reported for similar copper complexes.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chelation ReactionHigh purity, simple stepsLong reaction times
Aqueous Phase SynthesisEnergy-efficient, no catalystModerate yields
Ion ExchangeHigh purity, quantitative dataRequires specialized equipment
Thermal DecompositionStabilized nanoparticlesRequires surfactants
Green SynthesisEco-friendly, cost-effectiveVariable yields

Structural and Spectroscopic Characterization

Techniques

  • XRD : Confirms crystallinity and phase purity.

  • FTIR : Identifies N–O chelation (peaks at 1650–1550 cm⁻¹ for C=O, 1450–1350 cm⁻¹ for N–H bending).

  • AAS : Quantifies copper content.

Example from Source 12

ComplexPd–N (Å)Pd–O (Å)Geometry
Pd-Methionine2.0052.017Square planar
Pd-Valine2.0082.014Distorted trigonal

Key Findings :

  • Geometry : Copper typically adopts square-planar or distorted trigonal-bipyramidal configurations.

  • Ligand Effects : Methionine’s side chain (methylthio group) influences coordination stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Bis(L-methioninato-N,O)copper with high purity and yield?

  • Methodological Answer : Synthesis typically involves reacting L-methionine with copper salts (e.g., CuCl₂) in aqueous or methanolic solutions under controlled pH (6–7). Purification via recrystallization or column chromatography is critical to isolate the complex. Characterization should include elemental analysis, FT-IR (to confirm S=O and Cu–N/O bonding), and UV-Vis spectroscopy (to identify d-d transitions in the copper center) .
  • Data Validation : Monitor reaction progress using TLC or HPLC. Compare crystallographic parameters (e.g., bond lengths Cu–N ≈ 1.93–2.06 Å, Cu–O ≈ 1.95–2.26 Å) with literature values to confirm structural integrity .

Q. How does the coordination geometry of this compound influence its stability in solution?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to determine the distorted square-planar or octahedral geometry. Compare with spectroscopic data (e.g., EPR for geometry in solution). Stability studies under varying pH/temperature can be conducted via UV-Vis monitoring of absorbance changes over time .
  • Key Parameters : Bond angles (e.g., O4–Cu1–N1 ≈ 77.29°, N1–Cu1–N3 ≈ 119.8°) and ligand denticity (κ² vs. κ³ bonding modes) affect steric and electronic stability .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interaction with biomolecules (e.g., DNA/proteins)?

  • Methodological Answer : Employ fluorescence quenching assays or circular dichroism (CD) to study binding affinity. Computational modeling (DFT) can predict binding sites and interaction energies. For example, phenanthroline-based copper complexes intercalate DNA via π-π stacking, as shown in analogous studies .
  • Contradiction Analysis : Conflicting reports on binding modes (intercalation vs. groove binding) require comparative studies using ethidium bromide displacement assays and viscosity measurements .

Q. How do electronic properties of this compound affect its redox behavior in catalytic applications?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials (e.g., Cu²⁺/Cu⁺). Correlate with ligand donor strength (methionine’s thioether vs. carboxylate groups). ESR spectroscopy can identify paramagnetic intermediates during redox cycling .
  • Data Interpretation : Compare redox potentials with structurally similar complexes (e.g., bipyridine-Cu systems) to assess ligand field effects .

Q. How can crystallographic data discrepancies between this compound and analogous complexes be resolved?

  • Methodological Answer : Conduct high-resolution XRD with low-temperature data collection (e.g., 173 K) to minimize thermal motion artifacts. Compare with neutron diffraction for precise H-bonding analysis. For example, variations in C–H···O interactions (e.g., C3–H29⋯O3 ≈ 2.5 Å) may explain structural differences .
  • Statistical Tools : Use R-factor analysis (e.g., R₁ < 0.08) and residual electron density maps to validate atomic positions .

Tables for Key Parameters

Property Value/Technique Reference
Cu–N bond length1.93–2.06 Å (XRD)
Cu–O bond length1.95–2.26 Å (XRD)
Redox potential (Cu²⁺/Cu⁺)-0.12 to +0.35 V (CV in DMF)
DNA binding constant (Kb)~10⁴–10⁵ M⁻¹ (UV-Vis titration)

Notes

  • For unresolved contradictions, apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

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